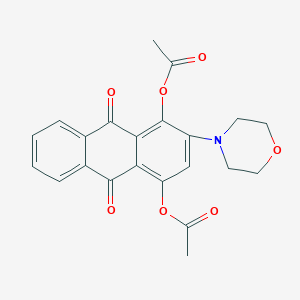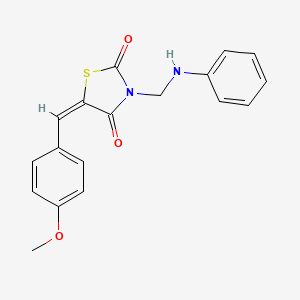![molecular formula C22H23NO3 B5118250 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline, also known as AMPPQ, is a synthetic compound that has been used extensively in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it useful for a wide range of applications.
作用機序
The mechanism of action of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline involves its binding to specific proteins and enzymes in the body. It has been found to bind to several ion channels, including the TRPM8 channel, and to inhibit their function. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cellular signaling and ion flux.
Biochemical and Physiological Effects
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the function of several ion channels, including the TRPM8 channel, which can lead to changes in cellular signaling and ion flux. Additionally, 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been found to have anti-inflammatory properties and has been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One of the main advantages of using 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline in lab experiments is its specificity. Because it binds to specific proteins and enzymes, it can be used to study the function of these proteins in isolation. Additionally, 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been found to be relatively stable and easy to work with in lab settings.
One limitation of using 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline in lab experiments is its potential toxicity. While it has been found to be relatively safe at low concentrations, higher concentrations can be toxic to cells. Additionally, because 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline is a synthetic compound, its effects on biological systems may not be entirely representative of natural processes.
将来の方向性
There are several potential future directions for research involving 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline. One area of interest is the study of its effects on other ion channels and proteins. Additionally, further research is needed to determine the optimal concentrations of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline for use in lab experiments. Finally, there is potential for the development of new drugs based on the structure of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline, which could have a variety of therapeutic applications.
合成法
The synthesis of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline is a multi-step process that involves the use of several chemical reagents. The first step involves the reaction of 4-allyl-2-methoxyphenol with 3-chloropropylamine to form 3-(4-allyl-2-methoxyphenoxy)propylamine. This intermediate is then reacted with 8-hydroxyquinoline to form 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline. The final product is purified using column chromatography.
科学的研究の応用
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been used extensively in scientific research as a tool to study the function of certain proteins and enzymes. It has been found to be particularly useful in the study of ion channels, which are proteins that regulate the flow of ions across cell membranes. 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been used to study the function of several ion channels, including the TRPM8 channel, which is involved in the sensation of cold temperatures.
特性
IUPAC Name |
8-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-3-7-17-11-12-19(21(16-17)24-2)25-14-6-15-26-20-10-4-8-18-9-5-13-23-22(18)20/h3-5,8-13,16H,1,6-7,14-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCIRZNBFLIBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)

![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5118187.png)

![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)

![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
![3-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5118258.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)
![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)